molecular formula C23H28N2O3S B15030107 (2E)-N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-3-(4-methylphenyl)prop-2-enamide

(2E)-N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-3-(4-methylphenyl)prop-2-enamide

Cat. No.: B15030107
M. Wt: 412.5 g/mol
InChI Key: XVWUWHAWDCFWQC-LFIBNONCSA-N
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Description

(2E)-N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-3-(4-methylphenyl)prop-2-enamide is a synthetic organic compound with a complex structure It is characterized by the presence of a piperidine ring, a sulfonyl group, and a conjugated enone system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-3-(4-methylphenyl)prop-2-enamide typically involves multiple steps. One common approach is the reaction of 4-(2-ethylpiperidin-1-yl)sulfonylbenzaldehyde with 4-methylacetophenone in the presence of a base to form the corresponding enone. This intermediate is then subjected to amide formation using an appropriate amine and coupling reagent under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the compound in its desired form.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-3-(4-methylphenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The enone system can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction: The compound can be reduced to form saturated amides or alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, nitrating agents, or organometallic compounds can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction can produce alcohols or amines.

Scientific Research Applications

(2E)-N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-3-(4-methylphenyl)prop-2-enamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound may serve as a probe to study biological pathways and interactions.

    Industry: It can be used in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of (2E)-N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-3-(4-methylphenyl)prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (2E)-N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-3-(4-methylphenyl)prop-2-enamide: shares structural similarities with other sulfonyl-containing amides and enones.

    N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}acetamide: A related compound with a simpler structure.

    4-(2-ethylpiperidin-1-yl)sulfonylbenzaldehyde: An intermediate in the synthesis of the target compound.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H28N2O3S

Molecular Weight

412.5 g/mol

IUPAC Name

(E)-N-[4-(2-ethylpiperidin-1-yl)sulfonylphenyl]-3-(4-methylphenyl)prop-2-enamide

InChI

InChI=1S/C23H28N2O3S/c1-3-21-6-4-5-17-25(21)29(27,28)22-14-12-20(13-15-22)24-23(26)16-11-19-9-7-18(2)8-10-19/h7-16,21H,3-6,17H2,1-2H3,(H,24,26)/b16-11+

InChI Key

XVWUWHAWDCFWQC-LFIBNONCSA-N

Isomeric SMILES

CCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)/C=C/C3=CC=C(C=C3)C

Canonical SMILES

CCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)C=CC3=CC=C(C=C3)C

Origin of Product

United States

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